
4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine
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Overview
Description
The compound 4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a triazole-based heterocyclic molecule characterized by a 4-bromophenyl group at the 4-position of the triazole ring, a pyridine moiety at the 3-position, and a 1-naphthylmethylthio substituent at the 5-position. The bromine atom on the phenyl ring and the bulky naphthylmethylthio group distinguish it from related compounds, influencing its molecular interactions and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the bromophenyl and naphthylmethylthio groups. Common reagents used in these reactions include bromine, naphthylmethyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Cyclocondensation of Hydrazine Derivatives
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1,2,4-Triazole formation : Reaction of thiosemicarbazides or acylthiosemicarbazides with carbonyl compounds under basic conditions (e.g., NaOH/EtOH) .
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Example: Cyclization of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (10 ) with 2-bromo-1-phenylethanone yields S-alkylated intermediates .
S-Alkylation
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Thioether formation : The thiol group in precursor triazoles (e.g., 10 ) undergoes S-alkylation with alkyl halides (e.g., 1-naphthylmethyl bromide) in polar aprotic solvents (DMF/DMSO) using Cs₂CO₃ or K₂CO₃ as base .
Conditions : DMF, Cs₂CO₃, 24 h, 60–80°C .
Yield : ~61% (for analogous systems) .
Reactivity of the Thioether Group
The (1-naphthylmethyl)thio moiety in 1 participates in oxidation and nucleophilic substitution:
Oxidation to Sulfoxide/Sulfone
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Agents : H₂O₂, mCPBA, or NaIO₄.
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Products : Sulfoxide (R-SO-R') or sulfone (R-SO₂-R') derivatives.
Conditions : H₂O₂ (30%), AcOH, 12 h, RT.
Nucleophilic Substitution
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Displacement by amines/thiols : The thioether’s sulfur can act as a leaving group under basic conditions.
Example : Reaction with piperazine in DMF/K₂CO₃ yields amine-linked triazoles.
Functionalization of the Bromophenyl Substituent
The 4-bromophenyl group enables cross-coupling reactions:
Pyridine Ring Modifications
The pyridinyl group in 1 undergoes electrophilic substitution and coordination:
Nitration/Sulfonation
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Nitration : HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at the 3-position .
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Sulfonation : Oleum (fuming H₂SO₄) yields pyridine-3-sulfonic acid derivatives .
Metal Coordination
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Pyridine’s nitrogen binds to transition metals (e.g., Cu²⁺, Pt²⁺), forming complexes with potential catalytic/biological activity .
Comparative Reactivity of Analogous Compounds
The table below highlights reactions of structurally similar triazoles:
Challenges and Optimization
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Steric hindrance : Bulky 1-naphthylmethyl and bromophenyl groups may slow S-alkylation or cross-coupling .
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Solvent effects : DMF enhances solubility but may complicate purification; ethanol/water mixtures improve recrystallization .
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Catalyst selection : Pd/Cu systems require ligand optimization to prevent dehalogenation .
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Triazole derivatives have shown significant antimicrobial properties. Research indicates that compounds similar to 4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine exhibit activity against a range of bacteria and fungi. For instance, studies have demonstrated that triazole derivatives can inhibit the growth of Candida albicans and various Gram-positive and Gram-negative bacteria .
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Antioxidant Properties :
- The antioxidant capabilities of triazole compounds are noteworthy. Compounds derived from triazoles have been tested for their ability to scavenge free radicals, with some showing efficacy comparable to established antioxidants like ascorbic acid . This positions them as potential candidates for developing antioxidant therapies.
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Anticancer Potential :
- Some triazole derivatives are being investigated for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms . The specific structure of this compound may enhance its effectiveness against certain cancer types.
Agricultural Applications
- Fungicides :
- Plant Growth Regulators :
Material Science Applications
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Coordination Chemistry :
- The compound can serve as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions (such as Fe(II), Ni(II), and Zn(II)) allows it to be used in the synthesis of novel materials with unique properties . These materials may have applications in catalysis and sensor technologies.
- Self-Assembly :
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several triazole derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .
Case Study 2: Antioxidant Activity Assessment
In another investigation focusing on antioxidant activity, a series of triazole derivatives were subjected to DPPH and ABTS assays. The results revealed that certain derivatives had IC50 values comparable to those of standard antioxidants like ascorbic acid, indicating strong potential for therapeutic applications in oxidative stress-related diseases .
Mechanism of Action
The mechanism of action of “4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine” involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally similar triazole derivatives, focusing on substituents, molecular weight, and synthetic yields:
Key Observations :
- Molecular Weight : The target compound (473.39 g/mol) is heavier than benzylthio analogs (e.g., 437.36 g/mol in ) due to the naphthyl group but lighter than tert-butyl-substituted derivatives (517.47 g/mol in ).
- The bromine atom on the phenyl ring enhances electron-withdrawing properties compared to methyl or hydrogen substituents .
SAR Insights :
Biological Activity
The compound 4-(4-(4-Bromophenyl)-5-((1-naphthylmethyl)thio)-4H-1,2,4-triazol-3-YL)pyridine represents a class of triazole derivatives that have garnered interest for their potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, particularly focusing on its antimicrobial and anticancer properties.
Synthesis and Characterization
The synthesis of triazole derivatives typically involves the reaction of thiocarbonyl compounds with hydrazines, followed by cyclization to form the triazole ring. For the compound , the synthetic route involves:
- Formation of the Triazole Ring : The initial step involves the reaction of 4-bromophenyl and naphthylmethyl thiol with appropriate hydrazines.
- Characterization Techniques : The synthesized compound is characterized using various techniques such as:
- Nuclear Magnetic Resonance (NMR) : Provides information about the molecular structure.
- Mass Spectrometry (MS) : Confirms molecular weight.
- Infrared Spectroscopy (IR) : Identifies functional groups.
The compound's structure can be summarized as follows:
Property | Value |
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Molecular Formula | C19H17BrN4S |
Molecular Weight | 426.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in DMSO |
Antimicrobial Activity
Research has shown that triazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values ranging from 0.25 to 0.5 µg/mL against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
- Zone of Inhibition : The compound demonstrated a zone of inhibition of approximately 15 mm against S. aureus, indicating potent antibacterial activity .
Anticancer Activity
Triazole derivatives are also known for their anticancer properties. In vitro studies have indicated that:
- The compound exhibits cytotoxicity against several cancer cell lines, including U937 and HL60, with IC50 values in the low micromolar range .
- Mechanistic studies suggest that the anticancer activity may be attributed to the induction of apoptosis and cell cycle arrest in cancer cells.
Case Studies
Several case studies highlight the biological efficacy of similar triazole compounds:
- Study on Triazole Derivatives : A study conducted by researchers demonstrated that triazole derivatives with bromophenyl groups showed enhanced antimicrobial activity compared to their non-brominated counterparts .
- Cytotoxicity Assessment : Another investigation assessed a series of triazole compounds and found that those with naphthyl substitutions exhibited significantly higher cytotoxicity against human cancer cell lines .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the 1,2,4-triazole core with a pyridine substituent in this compound?
The 1,2,4-triazole-pyridine scaffold is typically synthesized via cyclization of thiosemicarbazide intermediates under basic or acidic conditions. For example, 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (a precursor) can be prepared by reacting 2-isonicotinoyl-N-phenylhydrazinecarbothioamide in basic media . Microwave-assisted synthesis is advantageous for improving reaction efficiency and yield, as demonstrated in analogous triazole derivatives (e.g., 86–88% yields under microwave conditions) . Alkylation or sulfhydryl substitution at the triazole’s sulfur atom (e.g., using alkyl halides) is critical for introducing the 1-naphthylmethylthio group .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- NMR : Analyze 1H and 13C NMR spectra to confirm substitution patterns. For instance, pyridine protons resonate at δ 8.5–9.0 ppm, while naphthyl protons appear as multiplets in δ 7.2–8.3 ppm .
- Mass spectrometry : HRMS (ESI) provides molecular ion peaks (e.g., [M+H]+) with <5 ppm accuracy to verify elemental composition .
- X-ray crystallography : Single-crystal analysis resolves bond lengths (e.g., C–S bond: ~1.70 Å) and dihedral angles between aromatic rings, critical for understanding steric effects .
Q. What preliminary biological assays are suitable for evaluating its antifungal or enzyme-inhibitory activity?
- Antifungal testing : Use agar dilution or microdilution methods against Candida or Aspergillus strains, comparing MIC (minimum inhibitory concentration) values with reference drugs like fluconazole .
- Enzyme inhibition : Screen against targets such as 5-lipoxygenase-activating protein (FLAP) via fluorescence-based assays, using staurosporine as a positive control .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of its bioactivity?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for substitution .
- Molecular docking : Simulate binding to FLAP (PDB: 2Q7M) or APJ receptor (PDB: 5VBL) to identify key interactions (e.g., π-π stacking with Phe177 or hydrogen bonds with His95) . ADME predictions (e.g., SwissADME) assess drug-likeness, focusing on logP (<5) and solubility (>10 μM) .
Q. What strategies resolve contradictions in structure-activity relationships (SAR) for triazole derivatives?
- Case study : If a bromophenyl substituent enhances antifungal activity but reduces solubility, introduce polar groups (e.g., methoxy or nitrile) at the naphthylmethylthio moiety to balance hydrophobicity .
- Statistical analysis : Use multivariate regression (e.g., PLS) to correlate substituent electronic parameters (Hammett σ) with bioactivity data .
Q. How can synthetic routes be modified to improve regioselectivity in triazole alkylation?
- Base selection : NaOH in methanol promotes selective S-alkylation over N-alkylation, as shown in 5-(pyridin-4-yl)-3-(alkylsulfanyl)-4H-1,2,4-triazol-4-amine derivatives .
- Microwave vs. conventional heating : Microwave irradiation reduces side reactions (e.g., oxidation) and improves yield (e.g., 93% for 6l vs. 75% for traditional methods) .
Q. Methodological Recommendations
- Synthetic challenges : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) to avoid over-alkylation .
- Data validation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) .
- Contradiction resolution : Replicate conflicting bioactivity results under standardized conditions (e.g., pH 7.4, 37°C) .
Properties
CAS No. |
676643-89-3 |
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Molecular Formula |
C24H17BrN4S |
Molecular Weight |
473.4 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-5-(naphthalen-1-ylmethylsulfanyl)-1,2,4-triazol-3-yl]pyridine |
InChI |
InChI=1S/C24H17BrN4S/c25-20-8-10-21(11-9-20)29-23(18-12-14-26-15-13-18)27-28-24(29)30-16-19-6-3-5-17-4-1-2-7-22(17)19/h1-15H,16H2 |
InChI Key |
YTWYUGYDUBXBHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NN=C(N3C4=CC=C(C=C4)Br)C5=CC=NC=C5 |
Origin of Product |
United States |
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